molecular formula C21H23N3O2 B2965224 2-methyl-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2034596-93-3

2-methyl-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B2965224
CAS No.: 2034596-93-3
M. Wt: 349.434
InChI Key: GMZSZQPSEHIWLK-UHFFFAOYSA-N
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Description

2-methyl-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C21H23N3O2 and its molecular weight is 349.434. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Pharmacological Activity

Studies on similar compounds, such as 2,6-dimethyl-3,5-dicarbomethoxy-4-phenyl-1,4-dihydropyridines, have been conducted to understand their crystal structures and pharmacological activities, especially as calcium channel antagonists. The research found that the dihydropyridine ring's conformation and the position of substituents significantly influence the compound's pharmacological activity. These findings can help in designing more effective calcium channel blockers (Fossheim et al., 1982).

Molecular and Structural Characterization

The molecular structures of dihydropyridine derivatives have been explored through X-ray diffraction methods, revealing the influence of ring puckering on their biological activities. Such studies provide a basis for understanding how structural variations in dihydropyridines can affect their interaction with biological targets (Iwasaki et al., 1987).

Photophysics and Photochemistry

Investigations into the photochemistry of nitrophenyldihydropyridines show that intramolecular electron transfer processes play a crucial role in their photophysics, affecting the stability and reactivity of these compounds under light exposure. Such studies are vital for developing photostable drugs and understanding the degradation pathways of pharmaceuticals under environmental exposure (Fasani et al., 2006).

Synthesis and Anti-inflammatory Activities

Research on thiazolo[3,2-a]pyrimidine derivatives, synthesized from similar structural frameworks, has shown moderate anti-inflammatory activities in preclinical models. These studies highlight the potential of dihydropyridine derivatives in developing new anti-inflammatory agents (Tozkoparan et al., 1999).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

The synthesis of heterocyclic derivatives via palladium-catalyzed reactions demonstrates the versatility of dihydropyridine-based compounds in organic synthesis, offering a pathway to diverse heterocyclic structures with potential biological and pharmacological applications (Bacchi et al., 2005).

Properties

IUPAC Name

2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-23-20(25)14-18-13-17(7-8-19(18)22-23)21(26)24-11-9-16(10-12-24)15-5-3-2-4-6-15/h2-6,9,14,17H,7-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZSZQPSEHIWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCC(=CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.